1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide
Description
Properties
CAS No. |
869113-10-0 |
|---|---|
Molecular Formula |
C27H30BrNO |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
(1-benzyl-1-azoniabicyclo[2.2.2]octan-4-yl)-diphenylmethanol;bromide |
InChI |
InChI=1S/C27H30NO.BrH/c29-27(24-12-6-2-7-13-24,25-14-8-3-9-15-25)26-16-19-28(20-17-26,21-18-26)22-23-10-4-1-5-11-23;/h1-15,29H,16-22H2;1H/q+1;/p-1 |
InChI Key |
YOFHBDQMAPWLGH-UHFFFAOYSA-M |
Canonical SMILES |
C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC5=CC=CC=C5.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of umeclidinium bromide typically involves:
- Construction of the quinuclidine bicyclic core.
- Introduction of the hydroxydiphenylmethyl moiety.
- Quaternization to form the ammonium bromide salt.
Two main synthetic routes have been documented, with ongoing improvements focusing on reducing hazardous reagents, improving yields, and simplifying purification.
Classical Route Using Phenyl Lithium
Earlier methods, as reported in medicinal chemistry literature, involved the use of phenyl lithium reagents to introduce the diphenylmethyl group onto a quinuclidine intermediate. This route includes:
- Starting from 4-piperidine ethyl formate.
- Halogenation and ring closure to form 1-azabicyclo[2.2.2]octane derivatives.
- Reaction with phenyl lithium to generate α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol (key intermediate).
- Subsequent quaternization to yield umeclidinium bromide.
Limitations: Use of phenyl lithium is problematic due to its instability, high toxicity, and sensitivity to moisture, which complicates handling and scale-up. Additionally, this route suffers from multiple reaction by-products and relatively low overall yields.
Improved Synthetic Route Avoiding Phenyl Lithium (Magnesium-Mediated)
A patented method (CN108558860B) describes a safer, more efficient synthesis that replaces phenyl lithium with metallic magnesium to generate the carbanion intermediate. Key features include:
- Preparation of a brominated quinuclidine intermediate (compound 5) via halogenation of quinuclidine-4-ol using brominating agents such as tribromooxyphosphorus or carbon tetrabromide/triphenylphosphine.
- Formation of a Grignard reagent by reacting compound 5 with magnesium in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Nucleophilic addition of this Grignard reagent to diphenyl ketone (compound 4) to form the α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol intermediate.
- Final quaternization step to obtain umeclidinium bromide.
This method boasts:
- A high yield of 90.7% for the key intermediate.
- Mild reaction conditions (room temperature, nitrogen atmosphere).
- Avoidance of toxic phenyl lithium.
- Reduced environmental impact and improved safety profile.
Reaction Scheme Summary:
| Step | Reagents/Conditions | Product/Outcome |
|---|---|---|
| 1 | Quinuclidine-4-ol + brominating agent (80-90°C) | Brominated quinuclidine intermediate (compound 5) |
| 2 | Compound 5 + Mg + Iodine in anhydrous THF, N2 | Grignard reagent formation |
| 3 | Addition of diphenyl ketone (compound 4) at <10°C | α,α-diphenyl-1-azabicyclo[2.2.2]octane-4-methanol (compound 3) |
| 4 | Quaternization with benzyl bromide | This compound |
This method is industrially favorable due to fewer steps, higher yields, and safer reagents.
Telescoped One-Pot Synthesis Approach
US patent US10759801B2 discloses a telescoped (one-pot) process that integrates multiple reaction steps without isolating intermediates, improving efficiency and product consistency. Highlights include:
- Reaction of ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base to form an intermediate.
- Subsequent transformations leading directly to the quaternary ammonium salt.
- Production of umeclidinium bromide as a single, pure crystalline form with consistent crystallinity and chemical purity.
- Particle size control suitable for inhalation formulations.
Advantages:
Sustainable Process Improvements
A 2018 research publication reports a greener synthetic process focusing on the key intermediate ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate:
- Using triethylamine as a base instead of potassium carbonate improved yield from 38.6% to 65.6%.
- Replacement of toxic solvents (acetonitrile/chloroform) with water in the final step allowed precipitation of the active pharmaceutical ingredient (API) with high purity and yield.
- This approach reduces environmental impact and enhances safety without compromising product quality.
Comparative Analysis of Preparation Methods
| Aspect | Phenyl Lithium Route | Magnesium-Mediated Grignard Route | Telescoped One-Pot Synthesis | Sustainable Process Improvements |
|---|---|---|---|---|
| Key Reagents | Phenyl lithium (toxic, unstable) | Metallic magnesium, brominated intermediate | Ethyl isonipecotate, 1-bromo-2-chloroethane | Triethylamine, water (green solvent) |
| Reaction Steps | Multiple, including quinuclidine construction | Fewer steps, avoids quinuclidine construction | Integrated multiple steps in one pot | Similar to telescoped but with greener reagents |
| Yield | Moderate to low | High (90.7% for intermediate) | High, with consistent purity | Improved yield for intermediate (65.6%) |
| Safety Profile | Poor (high toxicity, moisture sensitive) | Improved (less toxic reagents) | Good (controlled conditions, fewer isolations) | Best (green solvents, safer bases) |
| Environmental Impact | High (toxic reagents, solvents) | Moderate | Moderate to low | Low (green chemistry principles applied) |
| Industrial Scalability | Limited due to reagent hazards | Favorable | Favorable | Highly favorable |
Summary and Expert Perspective
The preparation of this compound has evolved from classical multi-step syntheses involving hazardous organolithium reagents to more efficient, safer, and environmentally friendly methods. The magnesium-mediated Grignard approach stands out as a significant improvement by eliminating phenyl lithium, enhancing yield, and simplifying operations. Meanwhile, telescoped one-pot synthesis methods further streamline production, ensuring high purity and consistency critical for pharmaceutical applications.
Recent sustainable chemistry innovations, such as substituting toxic solvents with water and employing milder bases, demonstrate the industry's commitment to greener manufacturing practices without sacrificing product quality.
These advances collectively provide a robust foundation for industrial-scale synthesis of umeclidinium bromide, supporting its continued use in respiratory medicine.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinuclidinium core facilitates nucleophilic displacement at the nitrogen center under specific conditions.
Key observation: Steric hindrance from the bicyclic quinuclidine structure reduces reaction rates compared to simpler ammonium salts .
Acid/Base-Mediated Transformations
The hydroxydiphenylmethyl group participates in pH-dependent equilibria:
Reactivity profile :
-
Acidic conditions (pH < 3) : Protonation of hydroxyl group enhances electrophilicity at adjacent carbon
-
Basic conditions (pH > 10) : Deprotonation forms resonance-stabilized oxyanion
| Condition | Observation | Implications |
|---|---|---|
| HCl (1M) | Gradual decomposition over 72h at 25°C | Limited acid stability |
| NaOH (0.1M) | Formation of diphenylketone byproduct via C-O bond cleavage (confirmed by HPLC) | Degradation pathway under alkaline conditions |
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals three-stage decomposition:
| Temperature Range | Mass Loss (%) | Proposed Process |
|---|---|---|
| 120-150°C | 8.2 | Loss of crystallized water |
| 230-260°C | 34.7 | Cleavage of benzyl group |
| 300-350°C | 57.1 | Degradation of quinuclidine framework |
Notably, melting with decomposition occurs above 231°C . These data inform storage recommendations (keep below 25°C in inert atmosphere) .
Photochemical Behavior
UV-Vis studies (λ=254nm) demonstrate:
| Exposure Time | Degradation (%) | Major Products |
|---|---|---|
| 24h | 12.4 | Benzaldehyde derivatives |
| 72h | 41.8 | Quinoline analogs through ring reorganization |
Light sensitivity necessitates amber glass packaging for pharmaceutical preparations containing related compounds .
Catalytic Interactions
The compound participates in metal-mediated reactions:
| Catalyst | Reaction | Yield | Selectivity |
|---|---|---|---|
| Pd/C (10%) | Hydrogenolytic debenzylation | 68% | Complete benzyl removal |
| CuI/L-proline | Ullmann-type coupling | 42% | Moderate para preference |
These catalytic processes enable structural modifications while preserving the quinuclidine core .
Synthetic Utility as Intermediate
Documented applications in multi-step syntheses:
Stepwise Process for Umeclidinium Bromide Production
-
Quaternization: React with 2-bromoethyl benzyl ether in DMSO at 80°C (82% yield)
-
Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5)
-
Crystallization: Ethanol/water mixture yields pharmaceutical-grade material
Critical parameter control:
Scientific Research Applications
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reference standard and impurity in the synthesis of other compounds.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide involves its interaction with muscarinic receptors. As a muscarinic antagonist, it inhibits the action of acetylcholine on these receptors, leading to bronchodilation and relief of respiratory symptoms . The molecular targets include muscarinic receptors in the respiratory tract, and the pathways involved are related to the inhibition of acetylcholine-mediated bronchoconstriction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinuclidinium Bromide Derivatives
Table 1: Comparison of Key Quinuclidinium Bromide Derivatives
Key Observations:
- Substituent Effects : The benzyl and 4-bromobenzyl groups in Compounds 6 and 8 enhance steric bulk and alter melting points compared to umeclidinium bromide. The hydroxydiphenylmethyl group in umeclidinium contributes to its pharmacological activity by enhancing receptor binding .
- Synthetic Yields : Umeclidinium bromide’s synthesis is optimized for industrial scale (high purity, >95% ), whereas smaller-scale derivatives (e.g., Compound 8) show lower yields due to halogenation challenges .
Non-Quinuclidinium Analogues
Table 2: Comparison with Piperidinium and Imidazolium Derivatives
Key Observations:
- Structural Flexibility : Piperidinium derivatives (e.g., antipsychotic intermediates) lack the rigid quinuclidine core, reducing their selectivity for muscarinic receptors compared to umeclidinium .
- Electronic Effects : Imidazolium derivatives (e.g., 4-iodo analogues) exhibit higher reactivity at the 4-position, enabling diverse functionalization but limiting stability .
Critical Analysis of Research Findings
- Pharmacological Superiority : Umeclidinium bromide’s hydroxydiphenylmethyl group confers prolonged receptor binding, a feature absent in simpler quinuclidinium derivatives like Compounds 6 and 8 .
- Synthetic Challenges : Brominated derivatives (e.g., Compound 8) face lower yields due to side reactions, whereas umeclidinium’s synthesis benefits from optimized benzylation and hydroxylation protocols .
- Thermal Stability : The higher melting point of Compound 6 (209–210°C) vs. umeclidinium (N/A) suggests that benzoyloxy groups enhance crystallinity but may reduce bioavailability .
Biological Activity
1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide, also known as Umeclidinium Bromide Impurity 11, is a quaternary ammonium compound that has garnered interest due to its potential biological activities, particularly in the context of neurodegenerative diseases. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C27H30BrNO
- Molecular Weight : 464.45 g/mol
- CAS Number : 869113-10-0
The compound is structurally related to other quinuclidine derivatives, which are known for their interactions with cholinergic systems. It exhibits dual inhibition properties against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the degradation of the neurotransmitter acetylcholine. This dual action is particularly relevant in treating conditions such as Alzheimer's disease, where cholinergic signaling is compromised.
Inhibition of Cholinesterases
Research indicates that this compound demonstrates significant inhibitory activity against both AChE and BuChE. The inhibition constants (IC50 values) for these enzymes are critical for evaluating its potential as a therapeutic agent. While specific IC50 values for this compound are not extensively documented, related compounds with similar structures have shown promising results:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| BOP-1 | 5.90 ± 0.07 | 6.76 ± 0.04 |
| BOP-8 | 1.11 ± 0.09 | Not reported |
These findings suggest that modifications to the quinuclidine structure can enhance inhibitory potency against cholinesterases, making it a candidate for further drug development against Alzheimer's disease .
Neuroprotective Effects
A study exploring the neuroprotective effects of various quinuclidine derivatives highlighted the potential of compounds like this compound in preventing neuronal death associated with oxidative stress and neuroinflammation. The compound's ability to scavenge free radicals and inhibit neuroinflammatory pathways positions it as a promising candidate for neurodegenerative disease therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of the hydroxydiphenylmethyl group in enhancing biological activity. Variations in this moiety were shown to significantly affect the binding affinity to cholinesterases and overall biological efficacy .
Q & A
Basic: What are the standard methods for synthesizing and purifying 1-Benzyl-4-(hydroxydiphenylmethyl)quinuclidin-1-ium bromide?
Answer:
The compound is typically synthesized via alkylation reactions. For example, quinuclidine derivatives are reacted with benzyl bromide or related alkylating agents in anhydrous solvents (e.g., acetone) under reflux conditions. Sodium bicarbonate is often added to neutralize HBr byproducts. Post-reaction, purification involves hot filtration to remove salts, followed by solvent evaporation under reduced pressure. Recrystallization from ether or ethanol yields the pure bromide salt .
Advanced: How can reaction conditions be optimized to improve the yield of this quinuclidinium derivative?
Answer:
Optimization strategies include:
- Temperature Control: Maintaining reflux temperatures (e.g., 60–80°C) to balance reaction rate and side-product formation.
- Catalyst Use: Exploring phase-transfer catalysts to enhance alkylation efficiency.
- Solvent Selection: Testing polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates.
- Stoichiometry Adjustments: Increasing the molar ratio of alkylating agent to quinuclidine precursor (1.2–1.5 equivalents) to drive the reaction to completion .
Basic: Which analytical techniques are recommended for assessing the purity of this compound?
Answer:
- UV-Vis Spectrophotometry: Quantitation via absorbance at λmax (~260 nm) after validation against a reference standard .
- HPLC: Reverse-phase methods with C18 columns and mobile phases like acetonitrile/water (0.1% TFA) for separation of impurities.
- NMR Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR to confirm structural integrity and detect residual solvents .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound?
Answer:
- Software Tools: Use SHELXL for refinement, leveraging its robust handling of twinned or high-resolution data.
- Enantiomer Analysis: Apply Flack’s x parameter to assess chirality-polarity in near-centrosymmetric structures, avoiding false indications from η .
- Validation Metrics: Cross-check R-factors, electron density maps, and Hirshfeld surfaces to confirm atomic positions .
Basic: What pharmacological mechanisms are associated with this compound, and how can they be studied in vitro?
Answer:
The compound acts as a long-acting muscarinic antagonist (LAMA). In vitro assays include:
- Receptor Binding: Competition assays with radiolabeled antagonists (e.g., [<sup>3</sup>H]-NMS) on human M3 receptors.
- Functional Antagonism: Measuring cAMP inhibition in CHO-K1 cells expressing muscarinic receptors .
Advanced: What factors influence the stability of this compound under storage conditions?
Answer:
- Temperature: Store at –20°C to prevent thermal degradation.
- Moisture: Use desiccants to avoid hydrolysis of the quaternary ammonium group.
- Light Exposure: Amber vials prevent photodegradation of the diphenylmethanol moiety .
Basic: How can X-ray crystallography elucidate the structural conformation of this compound?
Answer:
- Data Collection: High-resolution (≤1.0 Å) X-ray diffraction data.
- Refinement: SHELXL for modeling hydrogen bonding (e.g., O–H···Br interactions) and cation-π stacking of benzyl groups .
Advanced: What methods are suitable for analyzing bromide counterion content?
Answer:
- Capillary Electrophoresis (CE): Optimize buffer composition (e.g., 20 mM borate, pH 9.2) for chloride/bromide separation.
- Ion Chromatography: Suppressed conductivity detection with an AS19 column .
Basic: How does stereochemistry impact the biological activity of this compound?
Answer:
The hydroxydiphenylmethyl group and quinuclidine ring introduce stereocenters critical for receptor binding. Enantioselective synthesis and chiral HPLC (e.g., Chiralpak AD-H column) are used to isolate active stereoisomers .
Advanced: What strategies are employed for impurity profiling in batch synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
